Physicochemical Profiling and Synthetic Utility of 3-Chloro-5-methylpyrazine-2-carboxylic Acid in Advanced Drug Discovery
Physicochemical Profiling and Synthetic Utility of 3-Chloro-5-methylpyrazine-2-carboxylic Acid in Advanced Drug Discovery
As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter N-heteroaromatic scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3-chloro-5-methylpyrazine-2-carboxylic acid (CAS: 1197232-67-9) stands out as a highly versatile, bifunctional building block[1].
This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic protocols. By understanding the causality behind its reactivity, drug development professionals can effectively leverage this intermediate in the assembly of complex Active Pharmaceutical Ingredients (APIs), including Werner syndrome helicase (WRN) inhibitors[2] and SHP2 phosphatase inhibitors[3].
Physicochemical Data Profile
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in biphasic reaction systems, chromatographic purification, and biological assays. Below is a summarized quantitative profile of 3-chloro-5-methylpyrazine-2-carboxylic acid.
| Property | Value / Description |
| Chemical Name | 3-Chloro-5-methylpyrazine-2-carboxylic acid |
| CAS Registry Number | 1197232-67-9[1] |
| Molecular Formula | C6H5ClN2O2 |
| Molecular Weight | 172.57 g/mol |
| Structural Class | Halogenated Pyrazine Carboxylic Acid |
| Predicted pKa (COOH) | ~2.5 – 3.0 (Highly acidic due to electron-withdrawing core) |
| Predicted LogP | ~1.2 – 1.5 (Favorable lipophilicity for oral bioavailability) |
| Physical State | Solid (Typically white to light yellow powder) |
| Solubility Profile | Soluble in DMF, DMSO, and Methanol; sparingly soluble in H₂O[2] |
Structural Reactivity & Mechanistic Logic
The utility of 3-chloro-5-methylpyrazine-2-carboxylic acid lies in its highly programmable reactivity. The pyrazine core is inherently electron-deficient, a property that is further amplified by the electron-withdrawing carboxylic acid at the C2 position.
From a mechanistic standpoint, this electronic landscape highly activates the C3-chlorine toward Nucleophilic Aromatic Substitution (SNAr) . Concurrently, the C2-carboxylic acid provides a reliable handle for standard peptide coupling (amidation) or esterification, while the C5-methyl group offers a lipophilic vector to occupy hydrophobic pockets in target proteins.
Structural reactivity map of 3-chloro-5-methylpyrazine-2-carboxylic acid.
Self-Validating Synthetic Protocols
In library synthesis, reproducibility is paramount. The following protocols detail the preparation and downstream modification of this compound. Every protocol is designed as a self-validating system to ensure structural integrity and high yield.
Protocol A: Mild Saponification of the Ethyl Ester Precursor
To obtain the free acid without triggering premature SNAr at the C3 position, a carefully controlled hydrolysis of ethyl 3-chloro-5-methylpyrazine-2-carboxylate is required[2].
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Dissolution: Suspend ethyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 eq) in a 1:1 mixture of Methanol and H₂O.
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Causality: The biphasic/miscible solvent system ensures the solubility of both the lipophilic ester and the inorganic base, facilitating a homogeneous reaction interface.
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Reagent Addition: Add LiOH·H₂O (1.6 eq) portion-wise at room temperature.
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Causality: Lithium hydroxide is deliberately chosen over NaOH or KOH. Its milder basicity prevents the undesired nucleophilic displacement of the highly activated C3-chlorine by hydroxide ions, which would yield a 3-hydroxy byproduct[2].
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In-Process Validation:
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Self-Validating Step: Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the ester mass (M+H = 201) is absent and the acid mass (M+H = 173) is >95% pure.
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Product Isolation: Acidify the mixture with 1N HCl to pH ~2.5.
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Causality: Dropping the pH below the compound's pKa (~2.5–3.0) ensures complete protonation of the carboxylate, forcing the neutral product to crystallize out of the aqueous matrix.
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Final Validation:
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Self-Validating Step: Measure the pH of the filtrate post-filtration. If the pH remains stable at ~2.5, it confirms that the precipitation of the free acid is thermodynamically complete.
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Protocol B: Catalytic Hydrodechlorination
When the C3-chlorine is no longer needed, the compound can be converted to 2-methyl-5-pyrazine formate via catalytic hydrogenation[4].
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Reactor Charging: Charge a high-pressure hydrogenation vessel with 3-chloro-5-methylpyrazine-2-carboxylic acid, anhydrous methanol, Pd/C catalyst, and NaOH (1.2 to 1.6 eq)[4].
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Inerting & Validation: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).
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Self-Validating Step: Monitor the pressure gauge during the final H₂ purge. A stable pressure holding at 2.0 MPa for 10 minutes before heating confirms the reactor is perfectly sealed and safe from O₂ ingress.
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Reaction: Heat the system to 60 °C for 12 hours under 2.0 MPa of H₂[4].
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Causality: The elevated pressure and temperature overcome the activation energy for C-Cl bond cleavage. The inclusion of NaOH is critical; it acts as an acid scavenger, neutralizing the generated HCl to prevent catalyst poisoning and reactor corrosion[4].
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Workup & Validation: Cool, vent, and filter through a Celite pad to remove the Pd/C.
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Self-Validating Step: Check the pH of the resulting filtrate. It should be neutral to slightly alkaline, validating that the NaOH successfully scavenged all generated HCl equivalents.
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Application in Advanced Drug Discovery
The bifunctional nature of 3-chloro-5-methylpyrazine-2-carboxylic acid makes it an elite pharmacophore foundation for targeted oncology therapies.
WRN Helicase Inhibitors: WRN helicase has emerged as a synthetic lethal target in microsatellite unstable (MSI) cancers. The pyrazine carboxylic acid is used as a core intermediate, where the carboxylic acid is coupled to complex spirocyclic or bridged bicyclic amines, and the C3-chlorine is subsequently displaced to build the final WRN inhibitor[2].
SHP2 Phosphatase Inhibitors: SHP2 is a positive regulator of the ERK/MAPK signaling pathway, playing a key role in cell proliferation. Mutations in SHP2 lead to unregulated activity in various cancers (e.g., neuroblastoma, melanoma). The 3-chloro-5-methylpyrazine-2-carboxylic acid scaffold is utilized to construct allosteric inhibitors that lock SHP2 in its auto-inhibited conformation, often demonstrating synergistic growth inhibition when combined with MEK or KRAS inhibitors[3].
Synthetic workflow from ester precursor to final API integration.
References
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[2] WO2024254511A2 - Inhibiteurs de wrn - Google Patents. google.com. 2
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[3] CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents. google.com. 3
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CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents. google.com.
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[1] 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm. bldpharm.com. 1
Sources
- 1. 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. WO2024254511A2 - Inhibiteurs de wrn - Google Patents [patents.google.com]
- 3. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]
- 4. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
